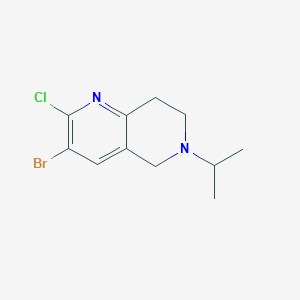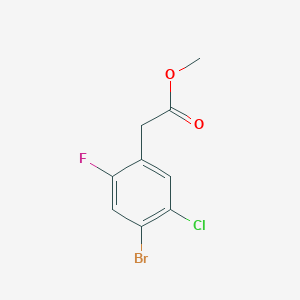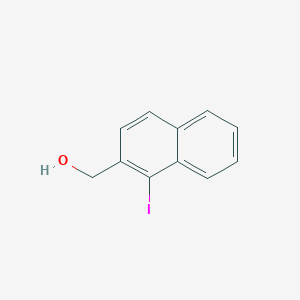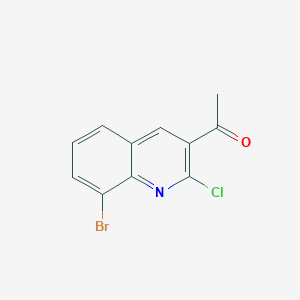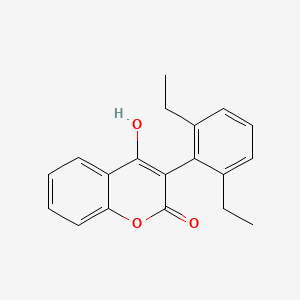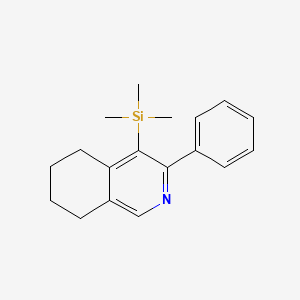
3-Phenyl-4-trimethylsilyl-5,6,7,8-tetrahydro-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound features a phenyl group, a trimethylsilyl group, and a tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation, where the tetrahydroisoquinoline core is alkylated with a phenyl group using a Lewis acid catalyst.
Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets. The phenyl and trimethylsilyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The tetrahydroisoquinoline core can interact with biological pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline: Lacks the phenyl and trimethylsilyl groups, making it less complex.
Phenyl-Tetrahydroisoquinoline: Contains a phenyl group but lacks the trimethylsilyl group.
Trimethylsilyl-Tetrahydroisoquinoline: Contains a trimethylsilyl group but lacks the phenyl group.
Uniqueness
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
440365-51-5 |
|---|---|
Formule moléculaire |
C18H23NSi |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
trimethyl-(3-phenyl-5,6,7,8-tetrahydroisoquinolin-4-yl)silane |
InChI |
InChI=1S/C18H23NSi/c1-20(2,3)18-16-12-8-7-11-15(16)13-19-17(18)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
Clé InChI |
ICWYEJSOUJDDQL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C2CCCCC2=CN=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
